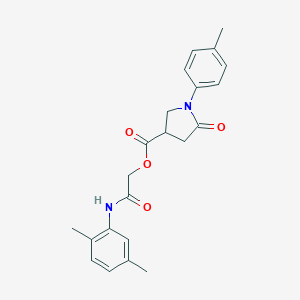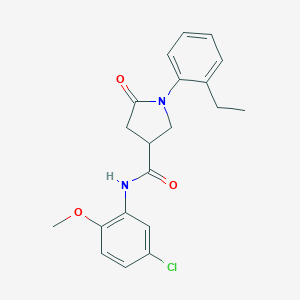
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as DMAPA-PMP and is a derivative of pyrrolidinecarboxylate.
Mechanism of Action
The mechanism of action of DMAPA-PMP is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, DMAPA-PMP has been shown to disrupt bacterial cell membranes, leading to their death.
Biochemical and Physiological Effects:
DMAPA-PMP has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In bacterial cells, DMAPA-PMP disrupts the cell membrane, leading to cell death. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMAPA-PMP is its potent antitumor activity, making it a promising candidate for the development of new cancer treatments. Additionally, this compound has a broad spectrum of antimicrobial activity, making it a potential treatment for a variety of infectious diseases. However, the synthesis of DMAPA-PMP is complex and requires careful handling and precise reaction conditions, which can be a limitation for lab experiments.
Future Directions
There are several future directions for the study of DMAPA-PMP. One area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of DMAPA-PMP and its potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis of this compound to improve its yield and purity.
Synthesis Methods
DMAPA-PMP can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylaniline with ethyl oxalyl chloride to form 2-(2,5-dimethylanilino) ethyl oxalate. This intermediate compound is then reacted with 4-methylbenzylamine to form the final product, DMAPA-PMP. The synthesis of this compound requires careful handling and precise reaction conditions to ensure a high yield and purity.
Scientific Research Applications
DMAPA-PMP has been extensively studied for its potential applications in the field of medicine, particularly in the development of new drugs. This compound has been shown to exhibit potent antitumor activity and has been studied as a potential treatment for various types of cancer. Additionally, DMAPA-PMP has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents.
properties
Product Name |
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-14-5-8-18(9-6-14)24-12-17(11-21(24)26)22(27)28-13-20(25)23-19-10-15(2)4-7-16(19)3/h4-10,17H,11-13H2,1-3H3,(H,23,25) |
InChI Key |
MNUYZLRIZVDOPR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=C(C=CC(=C3)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)

![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)





![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)

![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)


